Carbonodithioic acid, O-ethyl ester
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Overview
Description
Carbonodithioic acid, O-ethyl ester, also known as potassium ethylxanthate, is an organic compound with the molecular formula C3H5OS2. It is a white to pale yellow crystalline powder that is soluble in water and ethanol. This compound is primarily used as a reagent in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonodithioic acid, O-ethyl ester can be synthesized by reacting ethanol with potassium hydroxide to form potassium ethoxide, which is then reacted with carbon disulfide. The reaction is typically carried out in a water bath at elevated temperatures, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic chemical reactions but on a larger scale. The reactants are mixed in large reactors, and the product is purified through crystallization and filtration processes. The final product is dried under vacuum to obtain the desired crystalline form .
Chemical Reactions Analysis
Types of Reactions
Carbonodithioic acid, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form xanthates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and potassium iodide are commonly used.
Major Products
The major products formed from these reactions include disulfides, thiols, and various xanthate derivatives .
Scientific Research Applications
Carbonodithioic acid, O-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the extraction of metal ions and in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Carbonodithioic acid, O-ethyl ester involves its ability to form strong bonds with metal ions and other nucleophiles. This property makes it effective in various chemical reactions and industrial processes. The compound interacts with molecular targets such as enzymes and proteins, inhibiting their activity and altering their function .
Comparison with Similar Compounds
Similar Compounds
- Potassium ethylxanthate
- Potassium O-ethyl dithiocarbonate
- Potassium xanthogenate
Uniqueness
Carbonodithioic acid, O-ethyl ester is unique due to its high reactivity and versatility in various chemical reactions. It is particularly effective as a flotation agent in the mining industry and has a wide range of applications in scientific research and industrial processes .
Properties
Molecular Formula |
C3H5OS2- |
---|---|
Molecular Weight |
121.21 g/mol |
IUPAC Name |
ethoxymethanedithioate |
InChI |
InChI=1S/C3H6OS2/c1-2-4-3(5)6/h2H2,1H3,(H,5,6)/p-1 |
InChI Key |
ZOOODBUHSVUZEM-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=S)[S-] |
Origin of Product |
United States |
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